2-Hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid
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Overview
Description
2-Hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of propanoic acid, featuring a hydroxy group at the second carbon and a methoxy-methylphenyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation: Formation of 2-oxo-3-(4-methoxy-2-methylphenyl)propanoic acid
Reduction: Formation of 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play crucial roles in its binding affinity and activity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
2-Hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid can be compared with other similar compounds, such as:
Ferulic Acid: 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, known for its antioxidant properties.
Cinnamic Acid: 3-phenylpropanoic acid, widely used in flavorings and fragrances.
Ibuprofen: 2-(4-isobutylphenyl)propanoic acid, a well-known nonsteroidal anti-inflammatory drug.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-7-5-9(15-2)4-3-8(7)6-10(12)11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14) |
InChI Key |
HQKHKUVANAXMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(C(=O)O)O |
Origin of Product |
United States |
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